Methylamine, N-(1-ethylpentylidene)-
Description
Methylamine, N-(1-ethylpentylidene)- (CAS: 18641-73-1) is a secondary imine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . Its structure comprises a methylamine group bonded to a 1-ethylpentylidene moiety, forming an imine (C=N) functional group. This compound is part of the broader class of Schiff bases, which are characterized by their C=N linkage and diverse applications in coordination chemistry, catalysis, and pharmaceuticals.
Properties
CAS No. |
18641-73-1 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-methylheptan-3-imine |
InChI |
InChI=1S/C8H17N/c1-4-6-7-8(5-2)9-3/h4-7H2,1-3H3 |
InChI Key |
VVWDGYVDDGHXDK-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CC |
Canonical SMILES |
CCCCC(=NC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Thermodynamic Properties
Thermodynamic data for Methylamine, N-(1-ethylpentylidene)- are scarce, but studies on methylamine/water mixtures highlight key trends:
- Methylamine/Water Mixtures: Exhibit non-ideal behavior at high temperatures and pressures, with enthalpy (h) and entropy (s) deviations predicted via equations of state (e.g., GEOS model). Extrapolation beyond experimental ranges introduces uncertainty, particularly near critical regions .
Comparatively, Methylamine, N-(1-ethylpentylidene)- likely has lower water solubility than methylamine due to its hydrophobic alkylidene chain, impacting applications in aqueous systems.
Commercial and Industrial Relevance
Tables
Table 1. Comparative C=N Bond Lengths in Imines
| Compound | C=N Bond Length (Å) |
|---|---|
| Methylamine, N-(1-ethylpentylidene)- | ~1.28 (estimated) |
| [(E)-1-(Naphthalen-2-yl)ethylidene]amine | 1.2650 |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 |
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